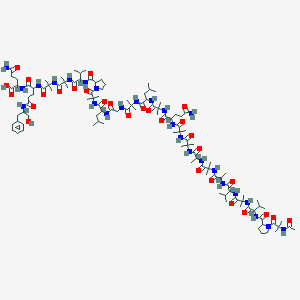
2,5-Dinitropyridine
Übersicht
Beschreibung
2,5-Dinitropyridine is a chemical compound with the molecular formula C5H3N3O4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2,5-Dinitropyridine consists of a pyridine ring with nitro groups (-NO2) attached at the 2nd and 5th positions . The average mass of the molecule is 169.095 Da .
Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dinitropyridine are not detailed in the retrieved sources, nitropyridines are known to undergo various reactions. For instance, nitration of amino- and diaminopyridines led to dinitrated derivatives .
Physical And Chemical Properties Analysis
2,5-Dinitropyridine has a density of 1.6±0.1 g/cm³. It has a boiling point of 352.1±22.0 °C at 760 mmHg. The vapour pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 57.3±3.0 kJ/mol. The flash point is 166.7±22.3 °C .
Wissenschaftliche Forschungsanwendungen
Amination Processes : The amination of dinitropyridines, including 2,5-Dinitropyridine, has been extensively studied. Techniques like liquid ammonia solution of potassium permanganate have been used for amination, leading to the creation of various substituted compounds (Woźniak, Bańskira, & Szpakiewicz, 1993).
Preparation of Energetic Materials : Studies have explored the synthesis of diamino-dinitropyridine oxides from 2,5-Dinitropyridine derivatives. These compounds are noted for their high density, thermal and chemical stability, making them suitable for applications in energetic materials (Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996).
Kinetic Studies : Research has been conducted on the kinetics of reactions involving 2,5-Dinitropyridine derivatives. These studies provide insights into the reaction mechanisms and the formation of various substituted pyridines (Hegazy, Fattah, Hamed, & Sharaf, 2000).
Synthesis of Monoanionic Salts : The synthesis and characterization of monoanionic salts of 3,5-Dinitropyridin-2-ol, a related compound, have been explored. These salts have applications due to their high densities and detonation properties (Ghule, Srinivas, & Muralidharan, 2013).
Micellar Effects on Chemical Reactions : The effects of micelles on the hydrolysis of 2-chloro-3,5-dinitropyridine have been studied, revealing the influence of different micellar environments on reaction rates and pathways (Al-Shamary, Al‐Lohedan, Rafiquee, & Issa, 2012).
Structural and Spectroscopic Studies : Research has also focused on the structural and spectroscopic properties of 2,5-Dinitropyridine and its derivatives, providing valuable information for understanding their chemical behavior and potential applications (Asath et al., 2016).
Synthesis and Characterization of Derivatives : There has been significant work in synthesizing and characterizing various derivatives of 2,5-Dinitropyridine. These studies contribute to a better understanding of the chemical properties and potential applications of these compounds (Wang, Zhao, & Huang, 2011).
Eigenschaften
IUPAC Name |
2,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-2-5(6-3-4)8(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDYINZWPPUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376514 | |
| Record name | 2,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dinitropyridine | |
CAS RN |
15009-92-4 | |
| Record name | 2,5-Dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15009-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















